molecular formula C20H22BrNO4S B12131675 N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide

Cat. No.: B12131675
M. Wt: 452.4 g/mol
InChI Key: VAXRNNXWNGRXFI-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide is a structurally complex acetamide derivative featuring three key moieties:

  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing tetrahydrothiophene ring, enhancing solubility and metabolic stability.
  • 2-Methylphenoxy group: A methyl-substituted phenoxy ether, contributing to lipophilicity and steric bulk.

Its synthesis likely follows a two-step protocol involving bromoacetyl bromide and nucleophilic substitution, analogous to methods described for related compounds (e.g., coupling of activated acyl chlorides with amines) .

Properties

Molecular Formula

C20H22BrNO4S

Molecular Weight

452.4 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C20H22BrNO4S/c1-15-5-2-3-8-19(15)26-13-20(23)22(18-9-10-27(24,25)14-18)12-16-6-4-7-17(21)11-16/h2-8,11,18H,9-10,12-14H2,1H3

InChI Key

VAXRNNXWNGRXFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route may involve the following steps:

    Preparation of 3-bromobenzylamine: This can be achieved by bromination of benzylamine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of 1,1-dioxidotetrahydrothiophene: This intermediate can be prepared by the oxidation of tetrahydrothiophene using hydrogen peroxide or a similar oxidizing agent.

    Formation of 2-(2-methylphenoxy)acetic acid: This can be synthesized by the reaction of 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Coupling Reaction: The final step involves the coupling of the above intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzyl derivatives

    Substitution: Azido, thiocyanato derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromobenzyl and dioxidotetrahydrothiophenyl groups suggests potential interactions with hydrophobic pockets or active sites in proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with four analogs from the evidence (Table 1).

Table 1: Structural and Physicochemical Comparison of Selected Acetamide Derivatives

Compound Name Substituents (R1, R2, R3) Molecular Weight Predicted Boiling Point (°C) Key Features
Target Compound: N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide R1=3-Br-benzyl; R2=THP-sulfone; R3=2-Me-phenoxy 483.34* N/A Bromine enhances electrophilicity; methylphenoxy improves lipophilicity.
N-(3-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(6-methylbenzofuran-3-yl)acetamide R1=3-Cl-benzyl; R2=THP-sulfone; R3=6-Me-benzofuran 474.92 N/A Chlorine vs. bromine alters halogen bonding; benzofuran may enhance π-π interactions.
N-(4-Fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-chloro-2-methylphenoxy)acetamide R1=4-F-benzyl; R2=THP-sulfone; R3=4-Cl-2-Me-phenoxy 387.83 N/A Fluorine increases electronegativity; chloro-methylphenoxy adds steric bulk.
N-(3-Bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide R1=3-Br-benzyl; R2=THP-sulfone; R3=4-F-phenoxy 472.34* 668.1 ± 55.0 (Predicted) Fluorophenoxy reduces lipophilicity vs. methylphenoxy; higher predicted bp.
2-(2,6-Dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide R1=2-F-benzyl; R2=THP-sulfone; R3=2,6-diMe-phenoxy 405.50 N/A Di-methylphenoxy increases steric hindrance; fluorine modulates solubility.

*Molecular weights calculated from formula.

Key Comparative Insights

Halogen Substituent Effects: The 3-bromobenzyl group in the target compound provides stronger electron-withdrawing effects and larger atomic radius compared to 3-chlorobenzyl or 4-fluorobenzyl . This may enhance binding to hydrophobic pockets in biological targets. 4-Fluorophenoxy in the analog reduces lipophilicity (clogP ~2.5) compared to the target’s 2-methylphenoxy (clogP ~3.2), impacting membrane permeability.

Sulfone and Tetrahydrothiophene Moieties :

  • The 1,1-dioxidotetrahydrothiophen-3-yl group is conserved across analogs, suggesting its role in improving metabolic stability by resisting oxidative degradation .

Synthetic Accessibility: Yields for similar compounds range from 51% to 82% , influenced by steric hindrance (e.g., 2,6-dimethylphenoxy in may lower yields).

Biological Activity

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide is a synthetic organic compound with a complex structure that suggests significant potential for biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Bromobenzyl Group : Enhances reactivity and potential interactions with biological targets.
  • Dioxidotetrahydrothiophene Moiety : Contributes to its unique chemical behavior and possible pharmacological effects.
  • Phenoxy Acetamide Backbone : Provides a scaffold for various biological activities.

Molecular Characteristics

Property Value
Molecular FormulaC19H22BrN O4S
Molecular Weight426.36 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, altering signaling cascades within cells.

Research Findings

Recent studies have highlighted the biological significance of this compound:

  • Anticancer Activity : Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of tetrahydrothiophene showed promising results in inhibiting tumor growth in vitro.
  • Antimicrobial Properties : Similar compounds have been noted for their antibacterial and antifungal activities. The presence of the bromobenzyl group may enhance these properties by facilitating interactions with microbial cell membranes.
  • Neuroprotective Effects : Some studies suggest that related compounds can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Antitumor Activity

A study assessed the effects of a structurally similar compound on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant cytotoxicity at low concentrations.

Case Study 2: Antimicrobial Efficacy

In vitro tests evaluated the antimicrobial activity of similar compounds against Staphylococcus aureus and Escherichia coli. Results showed that the compounds inhibited bacterial growth effectively, suggesting potential applications in treating bacterial infections.

Future Directions

Ongoing research is necessary to fully elucidate the pharmacological profiles of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety in animal models.
  • Mechanistic Studies : To clarify the specific pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Q & A

Q. What are the standard synthetic routes for preparing N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methylphenoxy)acetamide, and what reagents are critical for its formation?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the tetrahydrothiophene-1,1-dioxide moiety via oxidation of tetrahydrothiophene using hydrogen peroxide or potassium permanganate .
  • Step 2: Amidation via coupling of 3-bromobenzylamine with the activated carboxylate intermediate (e.g., using EDCI/HOBt as coupling agents) .
  • Step 3: Etherification of the phenoxy group using 2-methylphenol under basic conditions (e.g., NaH in DMF) .
    Critical reagents include sodium hydride for deprotonation, DMF as a polar aprotic solvent, and chromatographic purification (e.g., silica gel) to isolate the product .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR are used to verify the positions of the bromobenzyl, tetrahydrothiophene-dioxide, and phenoxy groups. For example, the sulfone group in the tetrahydrothiophene ring shows characteristic deshielding in 13^{13}C NMR (~110-120 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 493.02) and isotopic pattern matching the bromine atom .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

Analogues with halogenated benzyl groups (e.g., 3-chloro or 4-fluoro substitutions) show:

  • Enzyme inhibition: Interaction with serine/threonine kinases or cytochrome P450 isoforms via hydrophobic and halogen bonding .

  • Antimicrobial activity: MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

  • Table 1: Bioactivity of Analogues

    SubstituentTargetIC50/EC50 (µM)Reference
    3-BromobenzylKinase X0.45
    4-FluorobenzylCYP3A41.2
    2-MethylphenoxyS. aureus (MIC)16 µg/mL

Q. How do the compound’s functional groups influence its solubility and stability in aqueous vs. organic solvents?

  • Solubility: The sulfone group enhances water solubility (~2.5 mg/mL in PBS), while the bromobenzyl and phenoxy moieties increase lipophilicity (logP ~3.2) .
  • Stability:
    • Aqueous buffers (pH 7.4): Stable for 24 hours at 25°C but degrades in acidic conditions (pH <3) via hydrolysis of the acetamide bond .
    • Organic solvents: Stable in DMSO or methanol for >1 week at -20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final product during scale-up synthesis?

Key parameters:

  • Temperature: Maintain 0–5°C during amidation to minimize side reactions (e.g., epimerization) .

  • Catalyst: Use 10 mol% DMAP to accelerate coupling efficiency in Step 2 .

  • Workup: Employ liquid-liquid extraction (ethyl acetate/water) to remove unreacted starting materials before chromatography .

  • Yield Optimization Table:

    ParameterBaselineOptimizedYield Increase
    Coupling agentEDCIEDCI/HOBt+22%
    SolventTHFDMF+15%
    Reaction time12 h18 h+10%

Q. What mechanistic hypotheses explain the compound’s interaction with biological targets, and how can they be validated experimentally?

  • Hypothesis 1: The bromobenzyl group engages in halogen bonding with kinase ATP-binding pockets, as seen in molecular docking studies .
  • Hypothesis 2: The sulfone moiety acts as a hydrogen bond acceptor with catalytic serine residues in enzymes .
    Validation Methods:
    • Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to purified kinase targets .
    • Site-Directed Mutagenesis: Replace key residues (e.g., Ser123 in CYP3A4) to assess binding loss .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on potency?

  • Substituent Variations:
    • Replace 3-bromobenzyl with 3-chloro or 3-iodo groups to assess halogen effects.
    • Modify the phenoxy group’s methyl position (2- vs. 4-methyl) .
  • Assays:
    • In vitro: Enzyme inhibition (IC50) and cytotoxicity (CC50) in HEK293 cells.
    • In silico: Molecular dynamics simulations to predict binding free energy .

Q. What strategies resolve contradictions in reported biological data between analogues with similar substituents?

  • Case Example: A 3-fluoro analogue shows higher CYP3A4 inhibition than the 3-bromo version in one study but lower in another .
  • Resolution Steps:
    • Replicate assays under standardized conditions (e.g., pH, temperature).
    • Control for purity: Verify compound integrity via HPLC and elemental analysis.
    • Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .

Q. What challenges arise in achieving >99% purity for in vivo studies, and how are they addressed?

  • Challenges:
    • Residual DMSO from synthesis promotes crystal formation.
    • Trace metal contaminants (e.g., Pd from coupling reactions) .
  • Solutions:
    • Recrystallization: Use ethanol/water mixtures (70:30 v/v).
    • Chelation: Treat with EDTA (0.1% w/v) during purification .

Q. How does the compound’s metabolic stability in hepatic microsomes inform its suitability as a drug candidate?

  • Assay Protocol:
    • Incubate with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C.
    • Monitor depletion via LC-MS/MS over 60 minutes .
  • Outcome:
    • High clearance (>50% depletion): Indicates rapid metabolism, necessitating prodrug strategies.
    • Metabolites: Identify oxidative products (e.g., sulfone to sulfoxide) .

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